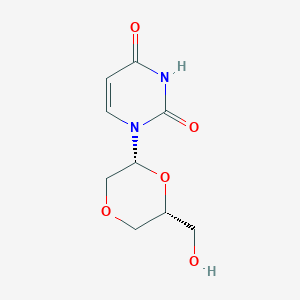
Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a hydroxy-naphthyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” typically involves the reaction of 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)amine with isocyanate derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
“Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of “Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The hydroxy-naphthyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(4-hydroxyphenyl)-
- Urea, 1-(2-chloroethyl)-3-(3-hydroxy-2-naphthyl)-
- Urea, 1-(2-chloroethyl)-3-(6-hydroxy-1-naphthyl)-
Uniqueness
“Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” is unique due to the specific positioning of the hydroxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
属性
CAS 编号 |
102433-50-1 |
|---|---|
分子式 |
C13H13ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(5-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H13ClN2O2/c14-7-8-15-13(18)16-11-5-1-4-10-9(11)3-2-6-12(10)17/h1-6,17H,7-8H2,(H2,15,16,18) |
InChI 键 |
HFCWQUAXJOWOLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)

![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)





